molecular formula C17H18N4O3S B11240379 1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one

1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one

Cat. No.: B11240379
M. Wt: 358.4 g/mol
InChI Key: CFSMJRZJSIZYQU-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction proceeds under mild conditions and results in the formation of the desired triazolothiadiazine derivative . The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazepine: Similar structure but with a seven-membered ring.

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazole: Contains a five-membered ring instead of a six-membered ring.

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: A general class to which the compound belongs.

Uniqueness

1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is unique due to its specific substitution pattern and the presence of the methoxyphenyl and propanoyl groups. These substitutions enhance its pharmacological profile and make it a valuable compound for drug development.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C17H18N4O3S/c1-4-13(22)16-15(11-6-8-12(24-3)9-7-11)21(14(23)5-2)20-10-18-19-17(20)25-16/h6-10H,4-5H2,1-3H3

InChI Key

CFSMJRZJSIZYQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC=C(C=C3)OC

Origin of Product

United States

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